molecular formula C17H22N2O B2503148 (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine CAS No. 799256-20-5

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Cat. No.: B2503148
CAS No.: 799256-20-5
M. Wt: 270.376
InChI Key: YCLFMLZCRNBUQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine typically involves the reaction of 3-ethoxypropylamine with a phenyl-pyridin-2-yl-methyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is used extensively in scientific research, particularly in:

Mechanism of Action

The mechanism of action of (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
  • (3-Butoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
  • (3-Isopropoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Uniqueness

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is unique due to its specific ethoxy-propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

3-ethoxy-N-[phenyl(pyridin-2-yl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-20-14-8-13-19-17(15-9-4-3-5-10-15)16-11-6-7-12-18-16/h3-7,9-12,17,19H,2,8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLFMLZCRNBUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(C1=CC=CC=C1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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